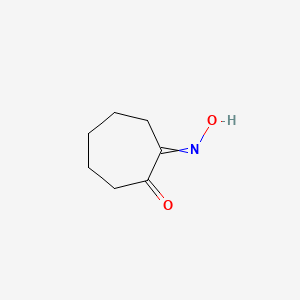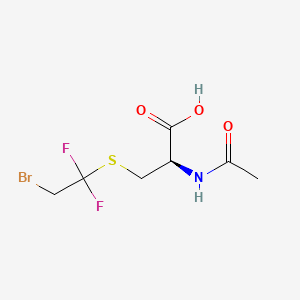
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is a derivative of L-cysteine, an amino acid that contains a thiol groupIt is known to be a metabolite of halothane, an anesthetic agent, and has been studied for its potential nephrotoxic and hepatotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves the reaction of L-cysteine with 2-bromo-1,1-difluoroethylene. This reaction typically requires the presence of a base to deprotonate the thiol group of L-cysteine, allowing it to react with the electrophilic 2-bromo-1,1-difluoroethylene. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and potential toxicity. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break the disulfide bonds, if formed.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: L-Cysteine derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- has several scientific research applications:
Biochemistry: Studying the metabolism of halothane and its potential toxic effects on the liver and kidneys.
Medicine: Investigating its role in drug metabolism and potential therapeutic applications for detoxification.
Chemistry: Exploring its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- involves its interaction with cellular thiol groups. The compound can form covalent bonds with proteins and other biomolecules, potentially leading to cellular damage. This is particularly relevant in the context of halothane metabolism, where the compound can contribute to hepatotoxicity and nephrotoxicity by forming reactive intermediates that bind to cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-bromo-2-chloro-1,1-difluoroethyl)-L-cysteine: Another metabolite of halothane with similar toxicological properties.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound with different functional groups and potentially different biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-bromo-1,1-difluoroethyl)- is unique due to its specific structure and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological interactions. Its role as a halothane metabolite also makes it particularly relevant in studies of anesthetic toxicity .
Properties
CAS No. |
75898-96-3 |
|---|---|
Molecular Formula |
C7H10BrF2NO3S |
Molecular Weight |
306.13 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-bromo-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H10BrF2NO3S/c1-4(12)11-5(6(13)14)2-15-7(9,10)3-8/h5H,2-3H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
GAAHETXJPVEDFP-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(CBr)(F)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(CBr)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



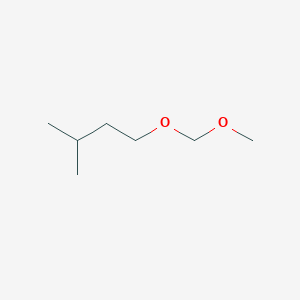
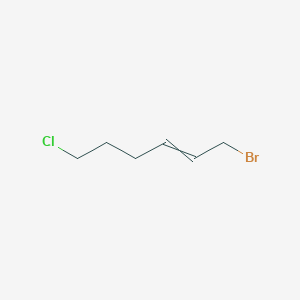
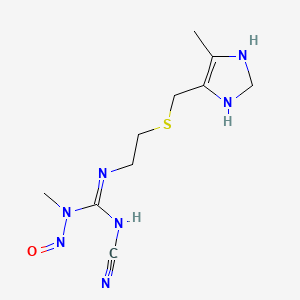
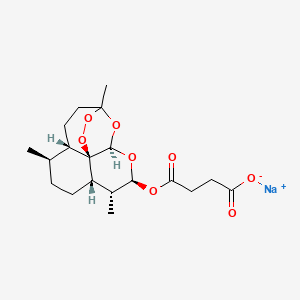
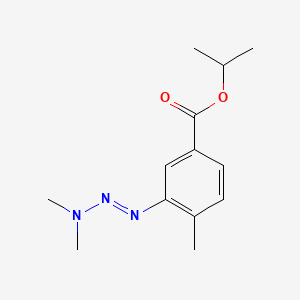
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
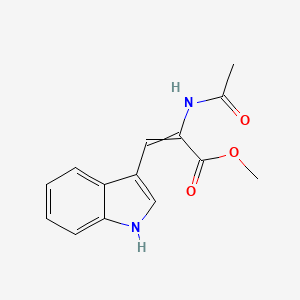
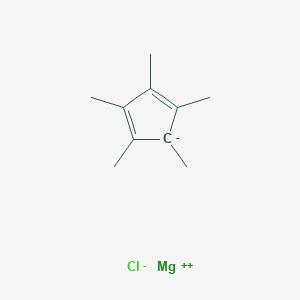
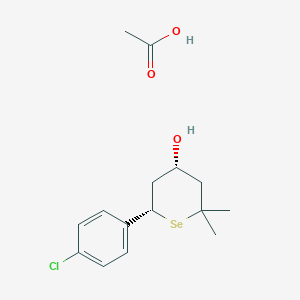
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)

